

¹H NMR and ¹³C NMR spectroscopic data of 6-iodo-1H-indazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-iodo-1H-indazole**

Cat. No.: **B155929**

[Get Quote](#)

Spectroscopic Data Sheet: 6-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound **6-iodo-1H-indazole**. This key intermediate is utilized in the synthesis of various pharmaceutically active molecules. The following sections present the available NMR data in a structured format, a detailed experimental protocol for data acquisition, and a logical workflow for spectroscopic analysis.

¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the quantitative ¹H and ¹³C NMR data for **6-iodo-1H-indazole**.

Table 1: ¹H NMR Data of **6-iodo-1H-indazole**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
10.24	br s	-	1H	NH
8.04	br s	-	1H	H-3
7.92	br s	-	1H	H-7
7.51	br d	8.4	1H	H-4
7.46	dd	8.4, 1.2	1H	H-5

Solvent: CDCl_3 , Spectrometer Frequency: 400 MHz[1]

Table 2: ^{13}C NMR Data of **6-iodo-1H-indazole**

Chemical Shift (δ) ppm	Assignment
Data not available in the searched literature.	-

Experimental Protocols

The following protocol outlines the general procedure for acquiring the NMR spectra of iodo-indazole derivatives. While the specific parameters for the provided data are partially available, this section offers a more comprehensive methodology based on standard practices for similar compounds.

Sample Preparation:

- Approximately 5-10 mg of **6-iodo-1H-indazole** is accurately weighed and dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3).
- A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- The solution is transferred to a clean, dry 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Instrument: A 400 MHz NMR spectrometer (e.g., Bruker Avance III or similar).
- Nuclei: ^1H and ^{13}C .
- Temperature: Standard probe temperature (e.g., 298 K).

 ^1H NMR Acquisition:[\[1\]](#)


- Pulse Program: A standard single-pulse experiment (e.g., ' zg30').
- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Acquisition Time: 2-4 seconds.
- Spectral Width: A range appropriate for aromatic compounds (e.g., -2 to 12 ppm).
- Processing: The Free Induction Decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz) and Fourier transformed. The spectrum is then phased and baseline corrected.

 ^{13}C NMR Acquisition:

- Pulse Program: A proton-decoupled experiment (e.g., ' zgpg30').
- Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.
- Acquisition Time: 1-2 seconds.
- Spectral Width: A standard range for organic molecules (e.g., 0 to 220 ppm).
- Processing: The FID is processed with an exponential window function (line broadening of 1-2 Hz) and Fourier transformed. The spectrum is then phased and baseline corrected.

Spectroscopic Analysis Workflow

The logical flow for the analysis of the NMR data to confirm the structure of **6-iodo-1H-indazole** is outlined below.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of **6-iodo-1H-indazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- To cite this document: BenchChem. [1H NMR and 13C NMR spectroscopic data of 6-iodo-1H-indazole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b155929#1h-nmr-and-13c-nmr-spectroscopic-data-of-6-iodo-1h-indazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

